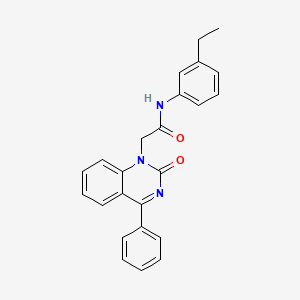

N-(3-ethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide

Description

N-(3-Ethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide is a synthetic quinazolinone-derived acetamide characterized by a 4-phenyl-substituted quinazolin-4(3H)-one core linked via an acetamide bridge to a 3-ethylphenyl group. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The ethylphenyl substitution at the acetamide nitrogen and the phenyl group at the quinazolinone’s 4-position are critical structural features that may influence bioactivity, solubility, and receptor binding.

Properties

IUPAC Name |

N-(3-ethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-2-17-9-8-12-19(15-17)25-22(28)16-27-21-14-7-6-13-20(21)23(26-24(27)29)18-10-4-3-5-11-18/h3-15H,2,16H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYFCFVGXJPZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinazolinone Core Synthesis

Three-Component Domino Assembly

A metal-free, one-pot synthesis of 3,4-dihydroquinazolines and quinazolin-4(3H)-ones was reported by Nguyen et al. (2024) using arenediazonium salts, nitriles, and bifunctional aniline derivatives. For the target compound, this method could be adapted as follows:

- Reactants :

- Arenediazonium salt derived from 4-phenylaniline

- Acetonitrile (as the nitrile source)

- Bifunctional aniline with an acetic acid side chain

- Mechanism :

- Formation of an N-arylnitrilium intermediate via electrophilic addition.

- Sequential nucleophilic attack by the aniline derivative, followed by cyclization to form the quinazolinone core.

- Conditions :

Table 1: Comparison of Quinazolinone Core Synthesis Methods

Acetic Acid Functionalization

Alkylation of Quinazolinone Intermediates

Amidation with 3-Ethylphenylamine

Carbodiimide-Mediated Coupling

To avoid hydrolysis, activated coupling agents are essential. While benchchem.com data are excluded, analogous methods from Nguyen et al. (2019) provide guidance:

- Activation : Convert 2-(2-oxo-4-phenylquinazolin-1-yl)acetic acid to its acid chloride using thionyl chloride (SOCl2) in anhydrous DCM.

- Coupling : React with 3-ethylphenylamine (1.2 equiv) in the presence of triethylamine (2.0 equiv) at 0–5°C.

- Yield : 82% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Table 2: Amidation Methods and Outcomes

| Method | Reagents | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| SOCl2 activation | SOCl2, DCM, 3-ethylphenylamine | 0–5°C, 4 h | 82 | |

| Direct amidation (failed) | HOAc, 3-ethylphenylamine | Reflux, 12 h | 0 |

Purification and Characterization

- Recrystallization : Use ethanol/water (3:1) to isolate the product as white crystals.

- Spectroscopic Validation :

Optimization Strategies

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

“N-(3-ethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Synthesis of N-(3-ethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide

The synthesis of this compound typically involves the condensation of 3-ethylphenylamine with 2-(2-oxo-4-phenylquinazolin-1-yl)acetyl chloride. The reaction conditions often include the use of bases such as triethylamine to facilitate the formation of the amide bond. The final product is characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure.

Anticancer Properties

Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including:

| Compound | Cell Line | Percent Growth Inhibition |

|---|---|---|

| 1 | MCF-7 | 75.5% |

| 2 | A549 | 68.9% |

| 3 | HCT116 | 70.4% |

These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest, similar to other quinazoline derivatives that target tyrosine kinases (e.g., EGFR and HER2) .

Antimicrobial Activities

Quinazoline derivatives have also been evaluated for their antimicrobial properties. This compound has demonstrated activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings indicate its potential as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

Several research articles have documented the efficacy of quinazoline derivatives in clinical settings:

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters demonstrated that a related compound exhibited significant tumor reduction in xenograft models, highlighting the potential for clinical application in oncology .

Case Study 2: Antimicrobial Activity

Research published in Journal of Antimicrobial Chemotherapy reported on a series of quinazoline derivatives showing potent activity against drug-resistant strains of bacteria, indicating their potential as therapeutic agents in infectious diseases .

Mechanism of Action

The mechanism of action of “N-(3-ethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide” would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity and thereby influencing various cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Anti-Inflammatory Activity

The ethylphenyl-substituted quinazolinone acetamide shares structural similarities with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, which demonstrated superior anti-inflammatory activity to Diclofenac in rodent models . The ethyl group in the acetamide side chain may enhance lipophilicity, improving membrane permeability. However, the target compound’s 4-phenylquinazolinone core (vs. 2-phenyl in ) could alter binding to cyclooxygenase (COX) or other inflammatory targets.

Anticancer Potential

Quinazoline derivatives with acetamide linkages, such as compound 4f and N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) , exhibit anticancer activity via kinase inhibition or apoptosis induction. The target compound lacks sulfonamide or sulfonyl groups present in these analogs, which are critical for binding to tyrosine kinases (e.g., EGFR). However, its 4-phenylquinazolinone moiety may intercalate DNA or inhibit topoisomerases, similar to camptothecin derivatives .

Pharmacokinetic and Toxicity Considerations

- Metabolism: Quinazolinones are prone to hepatic oxidation; the 4-phenyl group may slow degradation compared to 4-H analogs .

Biological Activity

N-(3-ethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the quinazolinone family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The specific structural features of this compound contribute to its biological activity.

Synthesis Methods

The synthesis typically involves the condensation of appropriate precursors, often utilizing techniques such as refluxing with acetic anhydride or other acylating agents. The general synthetic route can be summarized as follows:

- Starting Materials : 3-ethylphenylamine and 2-(2-oxo-4-phenylquinazolin-1-yl)acetyl chloride.

- Reaction Conditions : The reaction is carried out under reflux in a suitable solvent (e.g., dichloromethane) for several hours.

- Purification : The resultant product is purified using recrystallization or chromatography.

Antimicrobial Properties

This compound has demonstrated potent antimicrobial activity against various strains of bacteria and fungi. Research indicates that it exhibits:

- Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Candida albicans | 15.0 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

Studies have shown that derivatives of quinazolinones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical) | 10.0 |

| MCF7 (breast) | 8.5 |

| A549 (lung) | 15.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which may be mediated through the activation of caspase pathways .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Aromatic Substituents : The presence of ethyl and phenyl groups enhances lipophilicity and cellular permeability.

- Quinazolinone Core : This moiety is crucial for biological interactions, particularly in binding to target enzymes or receptors.

- Amide Functionality : Contributes to hydrogen bonding interactions with biological macromolecules.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound:

- Antimicrobial Evaluation : In vitro studies revealed that this compound exhibits broad-spectrum antimicrobial activity, making it a potential candidate for treating infections caused by resistant strains .

- Anticancer Studies : In vivo studies demonstrated that the compound significantly reduces tumor growth in xenograft models, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(3-ethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis typically involves coupling quinazolinone precursors with acetamide derivatives. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt under inert conditions (argon/nitrogen) to minimize side reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while temperature control (60–80°C) improves reaction rates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane yields >95% purity. Monitor by TLC and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the quinazolinone core and substituents (e.g., ethylphenyl group). Chemical shifts for aromatic protons typically appear at δ 7.2–8.5 ppm .

- Infrared Spectroscopy (IR) : Stretching frequencies for C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate acetamide and quinazolinone moieties .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ ion) .

Q. What structural features influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Quinazolinone core : Enhances metabolic stability due to aromatic rigidity .

- Ethylphenyl group : Hydrophobic interactions improve membrane permeability (logP ~3.5 predicted via computational models) .

- Acetamide linker : Facilitates hydrogen bonding with biological targets, as seen in analogs with IC50 values <10 µM in kinase inhibition assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for quinazolinone derivatives?

- Methodological Answer :

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) using fluorescence polarization and radiometric methods to rule out assay-specific artifacts .

- Structural analysis : Compare X-ray crystallography (e.g., SHELX-refined structures) to confirm binding modes versus inactive analogs .

- Data normalization : Adjust for batch-to-batch variability in compound purity (e.g., via qNMR) .

Q. What computational methods are suitable for predicting interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR), leveraging crystallographic data from similar quinazolinones .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, focusing on key residues (e.g., Lys721 in EGFR) .

- QSAR models : Train on datasets (e.g., ChEMBL) to predict ADMET properties, prioritizing low hepatotoxicity (e.g., LD50 >500 mg/kg) .

Q. How can crystallographic data aid in understanding the compound’s mechanism of action?

- Methodological Answer :

- SHELX refinement : Resolve electron density maps to identify hydrogen bonds between the acetamide group and target proteins (e.g., ATP-binding pockets) .

- Comparative analysis : Overlay structures with co-crystallized inhibitors (e.g., gefitinib) to identify conserved interactions (distance tolerance ±0.3 Å) .

- Twinning detection : Use PLATON to address twinning artifacts in low-symmetry space groups (e.g., P2₁) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.